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Compound of Interest |

2-[(2,2,2-
Compound Name:

CAS No.: 162965-54-0

Cat. No.: B070248

\

Trifluoroethyl)sulfanyl]pyridine

L  Get Quote

Executive Summary

2-((2,2,2-Trifluoroethyl)thio)pyridine is a critical intermediate in medicinal chemistry, often

employed to introduce the trifluoroethylthio motif—a lipophilic, metabolically stable bioisostere

for ethoxy or ethylthio groups. Accurate identification is challenging due to the potential for
oxidation (to sulfoxide/sulfone) and disulfide scrambling. This guide establishes a multi-modal
identification workflow, prioritizing °F NMR for purity quantification due to its superior baseline

resolution compared to *H NMR.

Physicochemical Profile

Property

Specification

IUPAC Name 2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine

CAS Number 162965-54-0

Formula C7HeF3NS

Molecular Weight 193.19 g/mol

Appearance Colorless to pale yellow oil (typically)
Solubility Soluble in CHCI3, DMSO, MeOH; insoluble in

water
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Spectral Atlas: Diagnhostic Markers

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCIs (referenced to TMS & 0.00)

1. *H NMR (Proton) — The Connectivity Check The scalar coupling between the methylene

protons and the fluorine atoms (

) creates a distinct quartet, distinguishing this compound from non-fluorinated ethyl analogs.

Coupling (

Shift (6 o . Diagnostic
Multiplicity Integral Assignment
ppm) Hz) Value
Confirms
Pyridine N-
8.45 Doublet (d) 1H ~5.0 Py-H6 (a-N) ,
oxide
absence
Ring
7.60 Triplet (td) 1H ~7.5,1.8 Py-H4 substitution
pattern
Ortho to
7.25 Doublet (d) 1H ~8.0 Py-H3
Sulfur
7.10 Triplet (ddd) 1H ~75,5.0,1.0 Py-H5
Primary 1D
3.95 Quartet (q) 2H 10.0 S-CH2-CF3
Marker
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Analyst Note: The methylene quartet at ~3.95 ppm is the most critical signal. If this appears as a

singlet, the trifluoromethyl group is absent. If it shifts downfield (>4.2 ppm), suspect oxidation to
sulfoxide (

2. %F NMR (Fluorine) — The Purity Assay Solvent: CDCIs (Unreferenced or internal standard
PhCFs)

Coupling (
Shift (6 ppm) Multiplicity Assignment
Hz)
-66.2 Triplet (t) 10.0 -CFs3

Purity Protocol: Integration of the -66.2 ppm triplet against an internal standard (e.g.,

-trifluorotoluene at -63.7 ppm) is the Gold Standard for assaying this reagent.
Impurities like trifluoroethanol (-77 ppm) or disulfide byproducts are easily resolved.

3. 8C NMR (Carbon) — Structural Verification Decoupled, CDCl3
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Coupling (
Shift (6 ppm) Multiplicity Assignment
Hz)
157.8 Singlet Py-C2 (Quaternary)
149.5 Singlet Py-C6
136.2 Singlet Py-C4
125.8 Quartet (q) 277 -CF3
122.1 Singlet Py-C3
119.8 Singlet Py-C5
325 Quartet (q) 34 -CHa2-

B. Mass Spectrometry (MS) Profile
Technique: GC-MS (El, 70 eV) or LC-MS (ESI+)

e Molecular lon (

): m/z 193 (Base peak in ESI, strong in El).

» Fragmentation (EI):

o

m/z 193:
o m/z 124:

(Loss of trifluoromethyl radical).

o m/z 110:
(Pyridylthio cation).
o m/z 78:

(Pyridine ring).
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Comparative Analysis: Impurities & Alternatives

This section objectively compares the target compound against its common degradation

products and alternative reagents to guide troubleshooting.

Tahle 1- Differentiation from Comman Impuritipq

'H NMR Diagnostic

LC-MS (
Analyte ( 19F NMR Shift
)
)
Target: 2-Py-S-
0 3.95 (q) 0 -66.2 (t) 194
CH2CF3
: o 04.25(q,
Sulfoxide (Oxidation) ) ] 0 -60.5 210
diastereotopic)
Sulfone (Over-
o 0 4.60 (q) 0 -58.0 226
oxidation)
Disulfide (Dimer) Absent Absent 221
Trifluoroethyl lodide 0 3.80 (dq) 0 -64.0 N/A (GC)

Performance vs. Alternative Reagents

e Vs. Trifluoroethyl lodide (

): The pyridine derivative is non-volatile and shelf-stable, whereas the iodide is volatile and
light-sensitive. However, the pyridine moiety is nucleophilic; use the iodide if the pyridine
nitrogen interferes with downstream metal catalysis.

 Vs. Trifluoroethyl Tosylate: The pyridine thioether is less reactive towards direct nucleophilic

attack but serves as a superior source of the

radical in photoredox catalysis.

Experimental Protocol: Self-Validating Identification

Objective: Confirm identity and purity of a synthesized batch of 2-((2,2,2-

trifluoroethyl)thio)pyridine.
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Step 1: Visual & Solubility Check

e Dissolve 10 mg in 0.6 mL CDCIs. Solution must be clear. Turbidity implies disulfide polymer
or inorganic salts.

Step 2: The "Rule of 10" (NMR)

Acquire *H NMR.[1][2][31[41[5][6][71[8]
e Locate the quartet at ~3.95 ppm.
e Measure the coupling constant (

).[4] It must be
Hz.

o Validation: If

Hz or

Hz, the structure is incorrect (likely ethyl or difluoroethyl).
Step 3: Fluorine Integration
e Add 5.0 mg

-trifluorotoluene (Internal Std).

e Acquire °F NMR (d1 > 10s to allow relaxation).
 Integrate Target (-66.2 ppm) vs Standard (-63.7 ppm).

e Calculation:

Analytical Workflow Diagram

The following logic flow illustrates the decision-making process for validating the compound.
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Unknown Sample

(Suspected 2-Py-S-CH2CF3)

Run 1H NMR (CDCI3)

Is there a Quartet
at 3.9 - 4.0 ppm?

REJECT: Non-Fluorinated
(Disulfide/Thiol)

No (J != 10Hz)

REJECT: Incorrect Structure
(Ethyl or Difluoro analog)

Run 19F NMR

Is there a Triplet
at -66 ppm?

No (Shifted > 5ppm)

IDENTITY CONFIRMED REJECT: Oxidized Species
(Target Compound) (Sulfoxide/Sulfone)

Click to download full resolution via product page

Figure 1: Decision tree for the spectroscopic validation of trifluoroethylthio-pyridine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b070248#reference-spectra-for-2-2-2-2-trifluoroethyl-
thio-pyridine-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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